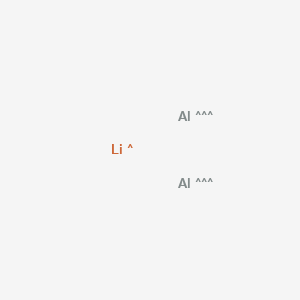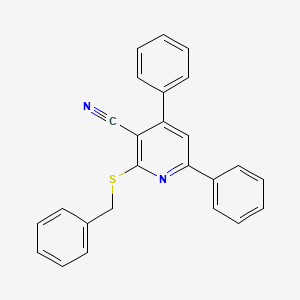![molecular formula C14H24S B14255215 3-[(3S)-3,7-dimethyloctyl]thiophene CAS No. 176261-80-6](/img/structure/B14255215.png)
3-[(3S)-3,7-dimethyloctyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3S)-3,7-dimethyloctyl]thiophene is a thiophene derivative with a unique structure that includes a chiral side chain. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics . The compound’s structure allows it to exhibit interesting properties, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of a Grignard reaction, where the chiral side chain is introduced via a Grignard reagent . Another method involves the use of a Suzuki coupling reaction, which allows for the formation of the carbon-sulfur bond under mild conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3S)-3,7-dimethyloctyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogens or alkyl groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
3-[(3S)-3,7-dimethyloctyl]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 3-[(3S)-3,7-dimethyloctyl]thiophene depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chiral side chain can influence its binding affinity and selectivity . In material science, its electronic properties are crucial for its function in devices like OFETs and OLEDs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3S)-3,7-dimethyloctyl]thiophene
- Poly[3-((3S)-3,7-dimethyloctyl)thiophene]
- 2,5-dimethylthiophene
- 3-methylthiophene
Uniqueness
This compound is unique due to its chiral side chain, which imparts specific properties that are not present in other thiophene derivatives. This chiral side chain can influence its reactivity, binding affinity, and electronic properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
176261-80-6 |
|---|---|
Molekularformel |
C14H24S |
Molekulargewicht |
224.41 g/mol |
IUPAC-Name |
3-[(3S)-3,7-dimethyloctyl]thiophene |
InChI |
InChI=1S/C14H24S/c1-12(2)5-4-6-13(3)7-8-14-9-10-15-11-14/h9-13H,4-8H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
SGGXTPPPHQOOFO-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)C)CCC1=CSC=C1 |
Kanonische SMILES |
CC(C)CCCC(C)CCC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


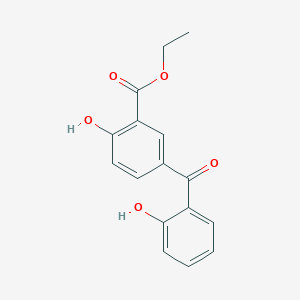


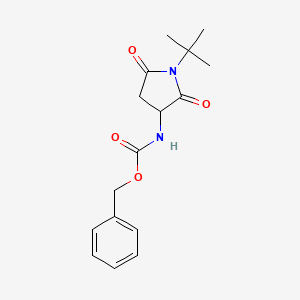
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
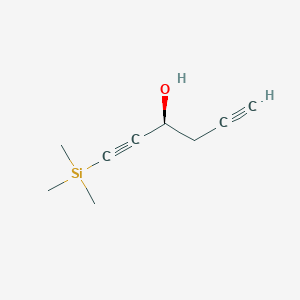
![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)
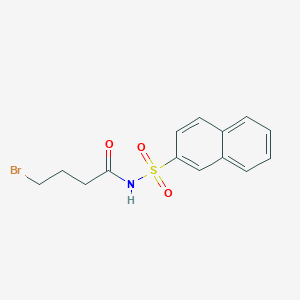
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)
![[4-(Trimethylgermyl)phenyl]methanol](/img/structure/B14255199.png)

